molecular formula C14H20N2O2 B3223197 (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate CAS No. 1217602-15-7

(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Cat. No.: B3223197
CAS No.: 1217602-15-7
M. Wt: 248.32 g/mol
InChI Key: QDGMWECEVJXVJU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, along with a dimethylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-3-carboxylic acid and benzyl chloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the dimethylamino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides or carboxylic acids.

    Reduction: Alcohols or primary amines.

    Substitution: Azides or thiol derivatives.

Scientific Research Applications

(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme catalysis, or receptor binding, depending on the specific application.

Comparison with Similar Compounds

    ®-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    N-Benzylpyrrolidine: A simpler analog lacking the dimethylamino and carboxylate groups.

    3-(Dimethylamino)pyrrolidine: A related compound without the benzyl group.

Uniqueness: (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of multiple functional groups, which confer specific reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

benzyl (3S)-3-(dimethylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(2)13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMWECEVJXVJU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185016
Record name Phenylmethyl (3S)-3-(dimethylamino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217602-15-7
Record name Phenylmethyl (3S)-3-(dimethylamino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217602-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (3S)-3-(dimethylamino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.